8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives, including those with bromine substituents, often involves the modification of purine-6,8-diones. These modifications can include ionization, methylation, and the introduction of protective groups to enable further chemical transformations. For instance, purine-6,8-diones have been classified based on their substituents, affecting their reactivity and the site of methylation. Methylation reactions, particularly, are influenced by the position of the substituents, with sterically hindered sites directing the methylation to alternative positions (Rahat, Bergmann, & Tamir, 1974).
Molecular Structure Analysis
The molecular structure of brominated purine derivatives, including 8-bromo substituted compounds, has been studied through various techniques, including crystallography. These studies reveal details about the conformation and stereochemistry of the molecules. For example, the syn conformation observed in brominated purine nucleosides, as opposed to the more common anti conformation, indicates the influence of the bromine substituent on the molecule's structure (Tavale & Sobell, 1970).
Chemical Reactions and Properties
Brominated purine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions. These reactions can lead to the formation of unusual products, depending on the reactants and conditions employed. For instance, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF resulted in unexpected 8-dimethylamino-substituted products, showcasing the reactivity of the bromine atom in these compounds (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, including those with bromine substituents, are influenced by their molecular structure. Factors such as hydrogen bonding, molecular packing, and intermolecular interactions play significant roles in determining these properties. Quantitative investigations into the intermolecular interactions present in xanthine derivatives, for instance, have revealed insights into their crystal packing and the contributions of electrostatic and dispersion energy components to their stability (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Chemical Properties Analysis
The chemical properties of brominated purine derivatives are characterized by their reactivity towards various chemical reagents. The presence of bromine atoms in these compounds not only influences their reactivity but also enables selective transformations, such as alkylation and cycloaddition reactions, leading to a diverse array of derivatives with potential biological activities (Khaliullin, Shabalina, & Sharafutdinov, 2015).
Scientific Research Applications
Antidepressant Activity : Derivatives of this compound, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-Purine-2,6(3H,7H)-Dione, have shown potential antidepressant activity (Khaliullin et al., 2018).
Synthesis of New Derivatives : Studies have focused on synthesizing new derivatives, such as 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives, providing structural insights and potential for novel applications (Gobouri, 2020).
5-HT Receptor Antagonistic Activity : Certain derivatives, like the 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have shown antagonistic activity for serotonin receptors, which is significant in neuroscience and pharmacology (Żmudzki et al., 2015).
New Synthesis Procedures : Various studies have developed new synthesis procedures for related compounds, demonstrating the versatility and potential of this chemical structure in creating novel compounds (Khaliullin et al., 2009; Khaliullin & Klen, 2010).
Bioactive Compounds Isolation : Research involving the isolation of bromophenols and brominated tetrahydroisoquinolines from red algae indicates the potential of related compounds in anti-inflammatory and antioxidant treatments (Ma et al., 2007).
Thietanyl Protection in Synthesis : Thietanyl protection has been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, showing the chemical versatility and synthesis potential of related compounds (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-bromo-3-methyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEQVEJOXGBDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364285 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
93703-24-3 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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